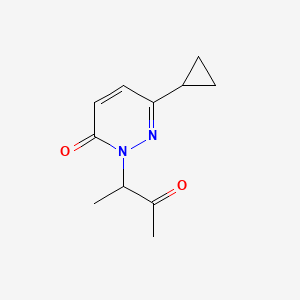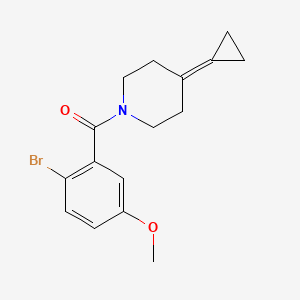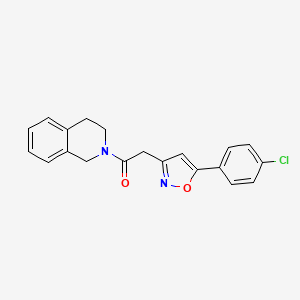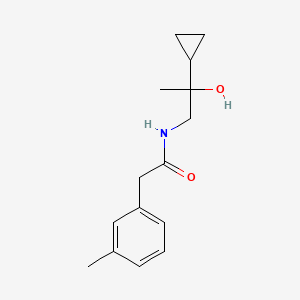![molecular formula C12H10FNO2S B2732870 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid CAS No. 1181729-37-2](/img/structure/B2732870.png)
3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid
概要
説明
3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a molecular formula of C9H9FO2 and a molecular weight of 168.1650 .
Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 278.9±15.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 42.0±0.3 cm3, a polar surface area of 37 Å2, and a molar volume of 137.6±3.0 cm3 .作用機序
The mechanism of action of FTPA involves the inhibition of COX-2, which leads to a decrease in the production of prostaglandins, which are involved in the inflammatory response. FTPA binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins. This results in a decrease in inflammation and pain.
Biochemical and Physiological Effects:
FTPA has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that FTPA inhibits the growth of cancer cells and induces apoptosis. It has also been shown to have anti-inflammatory and analgesic effects in animal models. In addition, FTPA has been found to have a neuroprotective effect in animal models of Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using FTPA in lab experiments is its potency as a COX-2 inhibitor. It has been shown to be more potent than other 3-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]propanoic acid, such as celecoxib and rofecoxib. However, one of the limitations of using FTPA is its solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are many potential future directions for research on FTPA. One area of research is its use as a therapeutic agent for various inflammatory diseases and cancer. Further preclinical and clinical studies are needed to determine its safety and efficacy in humans. Another area of research is its use as a neuroprotective agent in neurodegenerative diseases, such as Parkinson's disease. Additionally, research could focus on improving the solubility of FTPA to increase its bioavailability and effectiveness in vivo.
科学的研究の応用
FTPA has been extensively studied for its potential applications in the field of biochemistry and pharmacology. One of the primary areas of research is its use as a COX-2 inhibitor. COX-2 is an enzyme that is involved in the inflammatory response and is overexpressed in many types of cancer. Inhibition of COX-2 has been shown to have anti-inflammatory, analgesic, and anticancer effects. FTPA has been found to be a potent inhibitor of COX-2 and has shown promising results in preclinical studies as a potential therapeutic agent for various inflammatory diseases and cancer.
Safety and Hazards
特性
IUPAC Name |
3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c13-9-3-1-8(2-4-9)10-7-17-11(14-10)5-6-12(15)16/h1-4,7H,5-6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBAITPCHIZFACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CCC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-ethylphenyl)sulfonyl-N-[(4-methylphenyl)methyl]quinolin-4-amine](/img/structure/B2732788.png)
![3-(2-chlorophenyl)-9-isobutyl-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2732790.png)
![Ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2732791.png)


![2-[4,7,8-Trimethyl-6-(4-methylphenyl)-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2732797.png)
![N''-[(4-chlorophenyl)methyl]guanidine hydroiodide](/img/structure/B2732798.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-5-methyl-2-propan-2-yl-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2732800.png)

![3-Pyridin-2-yl-1-[2-(2,2,2-trifluoroethoxy)ethyl]pyrazol-4-amine](/img/structure/B2732802.png)



